8-(2-ethoxybenzenesulfonyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
8-(2-ethoxyphenyl)sulfonyl-3-methylsulfanyl-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S2/c1-3-20-15-6-4-5-7-16(15)22(18,19)17-12-8-9-13(17)11-14(10-12)21-2/h4-7,12-14H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDACPLEVIIOFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)N2C3CCC2CC(C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-(2-ethoxybenzenesulfonyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity.
Chemical Reactions Analysis
8-(2-ethoxybenzenesulfonyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for creating new compounds.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 8-(2-ethoxybenzenesulfonyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 8-(2-ethoxybenzenesulfonyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane include other bicyclic structures such as 2-methylbicyclo[2.2.2]octane . The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Biological Activity
The compound 8-(2-ethoxybenzenesulfonyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane belongs to a class of azabicyclic compounds that have garnered interest due to their potential biological activities, particularly in relation to monoamine transporters and receptor antagonism. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including structure-activity relationships (SAR), pharmacological profiles, and relevant case studies.
Chemical Structure
The compound can be characterized by its unique bicyclic structure and the presence of specific functional groups, which contribute to its biological activity. The key structural features include:
- Azabicyclo[3.2.1]octane core : This rigid framework is known for its ability to interact with various biological targets.
- Ethoxybenzenesulfonyl group : This moiety is crucial for enhancing solubility and target specificity.
- Methylsulfanyl substituent : This group may influence the electronic properties and steric hindrance, affecting binding affinity.
Monoamine Transporter Inhibition
Research has demonstrated that derivatives of azabicyclo[3.2.1]octane exhibit significant inhibitory activity at monoamine transporters, particularly the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). For example:
- A study reported that certain derivatives showed binding affinities comparable to cocaine and GBR 12909, indicating their potential as therapeutic agents for conditions like depression and addiction .
- The compound's structure allows for selective inhibition, which is critical in minimizing side effects associated with non-selective agents.
Kappa Opioid Receptor Antagonism
Another area of interest is the compound's activity at kappa opioid receptors (KOR). A related study found that modifications to the azabicyclo[3.2.1]octane scaffold resulted in potent KOR antagonists with high selectivity and favorable pharmacokinetic profiles . The most potent analog exhibited an IC50 of 20 nM against KOR, demonstrating its potential in pain management without central nervous system exposure.
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the efficacy of azabicyclo compounds. Key findings include:
- Modifications at the 8-position significantly influence DAT selectivity and potency. For instance, the introduction of cyclopropylmethyl groups led to enhanced selectivity ratios (SERT/DAT) reaching values as high as 1060 .
- The presence of electron-withdrawing groups on the aromatic ring enhances binding affinity due to increased π-stacking interactions with transporter proteins.
Case Studies
Several studies have elucidated the biological effects of this compound:
- Dopamine Transporter Study : A series of derivatives were synthesized and evaluated for their inhibitory activity at DAT. The most potent compound showed a Ki value of 4.0 nM, suggesting a strong potential for treating dopamine-related disorders .
- Kappa Opioid Receptor Antagonism : In vivo studies demonstrated that certain azabicyclo derivatives could effectively reverse kappa agonist-induced diuresis in rats, highlighting their therapeutic potential in managing opioid-related side effects .
Data Summary
| Compound | Target | IC50 (nM) | Selectivity Ratio |
|---|---|---|---|
| 8-cyclopropylmethyl derivative | DAT | 4.0 | SERT/DAT: 1060 |
| 8-chlorobenzyl derivative | DAT | 3.9 | NET/DAT: 1358 |
| Kappa antagonist analog | KOR | 20 | μ:κ > 400 |
Q & A
Q. What synthetic methodologies are commonly employed for 8-(2-ethoxybenzenesulfonyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane?
The synthesis typically involves sequential functionalization of the azabicyclo[3.2.1]octane core. Key steps include:
- Sulfonylation : Introduction of the 2-ethoxybenzenesulfonyl group via nucleophilic substitution under controlled pH (e.g., using NaH in THF) .
- Thioether formation : Reaction with methyl disulfide or methanethiol in the presence of a base (e.g., K₂CO₃) to install the methylsulfanyl group .
- Purification : High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients ensures >95% purity .
Q. What analytical techniques are critical for structural characterization?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity and stereochemistry, with distinct shifts for the ethoxybenzenesulfonyl (δ 1.3–1.5 ppm for CH₃CH₂O) and methylsulfanyl (δ 2.1–2.3 ppm for SCH₃) groups .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 398.12) .
- X-ray crystallography : Resolves absolute configuration, particularly for chiral centers in the bicyclic framework .
Q. Which biological targets are associated with this compound?
The compound’s structural analogs show affinity for monoamine transporters (DAT, SERT, NET), attributed to the rigid bicyclic core and sulfonyl/thioether substituents. Competitive radioligand binding assays (e.g., using [³H]WIN35428 for DAT) are recommended for target validation .
Advanced Research Questions
Q. How can stereochemical control be achieved during synthesis?
- Radical cyclization : Use n-tributyltin hydride and AIBN in toluene to achieve >99% diastereomeric excess for the azabicyclo core .
- Chiral auxiliaries : Temporarily attach enantiopure groups (e.g., (R)- or (S)-proline derivatives) to direct stereochemistry at C3 and C8 .
- Asymmetric catalysis : Employ Pd-catalyzed cross-couplings with chiral ligands (e.g., BINAP) for enantioselective sulfonylation .
Q. What computational strategies predict binding interactions with dopamine transporters (DAT)?
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model the compound’s rigid bicyclic core within the DAT binding pocket (PDB: 4XP4). Key interactions include π-π stacking with Phe326 and hydrogen bonding with Asp79 .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex. Focus on the methylsulfanyl group’s hydrophobic interactions with Val152 .
Q. How can contradictions in structure-activity relationship (SAR) studies be resolved?
- Comparative binding assays : Test the compound alongside analogs (e.g., 8-methyl vs. 8-ethoxy derivatives) against DAT, SERT, and NET to identify substituent-specific effects .
- Free-energy perturbation (FEP) : Calculate ΔΔG values for substituent modifications to quantify their impact on binding affinity .
- Meta-analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply multivariate regression to isolate critical pharmacophores .
Q. What strategies optimize synthetic yields for large-scale production?
- Flow chemistry : Implement continuous flow reactors to manage exothermic reactions (e.g., sulfonylation) and improve reproducibility .
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (temperature, solvent ratio, catalyst loading). For example, a 25°C increase in cyclization steps may improve yields by 15% .
- In-line analytics : Integrate PAT tools (e.g., ReactIR) for real-time monitoring of intermediate formation .
Q. What challenges arise in assessing metabolic stability?
- In vitro assays : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS. The methylsulfanyl group may undergo CYP3A4-mediated oxidation, requiring structural stabilization (e.g., deuteration at vulnerable positions) .
- Metabolite identification : Use high-resolution mass spectrometry (HRMS/MS) to detect sulfoxide and benzenesulfonic acid derivatives, which correlate with reduced bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
